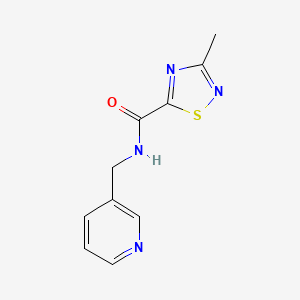

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

Descripción

3-Methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a methyl group and at position 5 with a carboxamide linker attached to a pyridin-3-ylmethyl moiety. The 1,2,4-thiadiazole scaffold is pharmacologically significant due to its electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors . The pyridine ring enhances solubility and bioavailability, while the carboxamide group facilitates hydrogen bonding, a critical feature for target binding .

Propiedades

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODBOJOCBNFXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C₁₀H₁₃N₅OS

Molecular Weight: 239.31 g/mol

CAS Number: 1375066-73-1

The compound features a thiadiazole ring, which is known for its versatile reactivity and biological activity. The presence of the pyridine moiety enhances its pharmacological potential, making it a target for drug development.

Medicinal Chemistry

3-Methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide has been identified as a precursor in the synthesis of various bioactive molecules. Its derivatives have shown potential in targeting specific receptors involved in diseases such as cancer and neurological disorders.

- Case Study: A study demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7 and A549), with IC₅₀ values indicating strong anti-tumor activity. The structure–activity relationship (SAR) analysis revealed that modifications to the thiadiazole core can enhance efficacy against specific cancer types .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has made it a candidate for developing new antibiotics.

- Case Study: In vitro studies showed that certain derivatives exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Agricultural Applications

The compound has been explored for its potential use in agrochemicals. Its ability to act as a fungicide or herbicide can be beneficial in crop protection strategies.

- Research Insight: Thiadiazole derivatives have been used to synthesize agrochemical compounds that effectively control plant pathogens, thereby enhancing agricultural productivity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | structure | Anticancer agents, antimicrobial agents |

| 2-Aminothiazoles | structure | Antiviral properties |

| Pyridine Derivatives | structure | Neuroprotective effects |

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

1,2,3-Thiadiazole Derivatives

Compounds like 4-methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides (Paulrasu et al., 2014) exhibit antioxidant, antitumor, and antimicrobial activities. The positional isomerism (1,2,3 vs. 1,2,4-thiadiazole) alters electronic distribution, leading to differences in bioactivity. For example, 1,2,3-thiadiazoles are more reactive toward nucleophiles due to ring strain, whereas 1,2,4-thiadiazoles (as in the target compound) display greater metabolic stability .

Thiazole Derivatives

N-Substituted 2-(4-pyridinyl)thiazole carboxamides () replace the thiadiazole with a thiazole ring. Thiazoles are less electronegative, reducing their ability to stabilize negative charges but improving lipophilicity. For instance, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate showed enhanced cellular permeability in anticancer assays compared to thiadiazole analogs .

Substituent Modifications

Pyridine Substituents

The target compound’s pyridin-3-ylmethyl group contrasts with 3-(5-cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (), where a cyclopropoxy-picoline substituent confers macrofilaricidal activity. The pyridin-3-ylmethyl group in the target compound may favor interactions with CNS targets due to its resemblance to nicotinic acetylcholine receptor ligands .

Carboxamide Linkers

In 3-methyl-N-[4-(pyrrolidin-1-yl)butyl]-1,2,4-thiadiazole-5-carboxamide (), the pyrrolidine-butyl chain increases basicity and membrane penetration, whereas the pyridin-3-ylmethyl group in the target compound prioritizes aromatic stacking interactions. Molecular weight differences (268.38 g/mol for the pyrrolidine analog vs. ~275 g/mol estimated for the target compound) influence pharmacokinetic profiles .

Actividad Biológica

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, characterized by its five-membered structure containing two nitrogen atoms and one sulfur atom. The synthesis typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with pyridin-3-ylmethanamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity. For instance, derivatives of pyridine-based thiadiazoles have been shown to surpass standard treatments in anti-inflammatory and anticancer efficacy .

Table 1: Biological Activity Summary

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit the activity of enzymes or proteins critical for the survival of pathogens or cancer cells. This inhibition disrupts cellular processes, leading to cell death or reduced proliferation .

Case Studies

- Anticancer Activity : In a study evaluating pyridine-based thiadiazole derivatives, several compounds were synthesized and tested for their anticancer properties against six human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with one compound showing an IC50 value as low as 0.0046 mM against the MDA-MB-231 breast cancer cell line .

- Anti-inflammatory Effects : Another investigation into novel thiadiazole derivatives revealed that compounds NTD2 and NTD3 demonstrated substantial binding affinities in in silico studies against COX-2, a target for anti-inflammatory drugs. These compounds showed lower binding energies compared to diclofenac, indicating their potential as effective anti-inflammatory agents .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds. For example:

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | Moderate anticancer activity | |

| 3-methyl-N-(pyrimidin-5-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | Low antimicrobial activity | |

| 3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | Significant anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.